2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
CAS No.:
Cat. No.: VC18896762
Molecular Formula: C10H13N5O5
Molecular Weight: 286.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N5O5 |
|---|---|
| Molecular Weight | 286.22 g/mol |
| IUPAC Name | 2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i10+1,11+1,14+1 |
| Standard InChI Key | NYHBQMYGNKIUIF-STAKQLJYSA-N |
| Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2] |
| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₀H₁₃N₅O₅ and a molecular weight of 286.22 g/mol. Its IUPAC name reflects the presence of a purine core modified at position 2 with a 15N-labeled azanyl group and at position 9 with a β-D-ribofuranosyl moiety. The ribose-like sugar adopts the (2R,3R,4S,5R) configuration, a hallmark of natural nucleosides, ensuring compatibility with enzymatic systems that process RNA and DNA .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₅ |
| Molecular Weight | 286.22 g/mol |
| IUPAC Name | 2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| PubChem CID | 135461724 |
| Isotopic Labeling | 15N at position 2 |
Isotopic Labeling and NMR Characterization
The 15N label at position 2 enables precise tracking via nuclear magnetic resonance (NMR) spectroscopy. Studies on analogous C6-substituted purines demonstrate that 15N chemical shifts are highly sensitive to tautomeric states and hydrogen bonding . For example, in 15N-labeled hypoxanthine derivatives, chemical shifts near 220–235 ppm (relative to nitromethane) correspond to nitrogen atoms in the purine ring . These shifts provide insights into electronic environments and intermolecular interactions, critical for understanding the compound’s behavior in biological systems .
Synthesis and Analytical Validation
Synthetic Pathways
The synthesis of 15N-labeled purines typically begins with [15N]-formamide, a cost-effective precursor for introducing isotopic labels into heterocyclic systems . For this compound, a plausible route involves:
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Adenine Deamination: [15N5]-adenine is treated with sodium nitrite in acetic acid to yield [15N4]-hypoxanthine, preserving the label at position 2 .
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Glycosylation: The ribose moiety is introduced via Vorbrüggen glycosylation, coupling a protected ribofuranose derivative with the purine base under acidic conditions.
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Deprotection: Acidic or enzymatic removal of protecting groups yields the final product .
Table 2: Analytical Data for Analogous 15N-Labeled Purines
| Compound | HRMS [M+H]+ (Observed) | 15N NMR Shift (ppm) |
|---|---|---|
| [15N4]-Hypoxanthine | 141.0345 | 220.6–235.7 |
| [15N4]-ortho-Topolin | 246.0923 | 153.8–223.4 |
Mechanism of Action and Biological Relevance
Interaction with Enzymatic Systems
As a nucleoside analog, this compound likely inhibits enzymes involved in purine metabolism, such as adenosine deaminase or purine nucleoside phosphorylase. The 15N label facilitates real-time monitoring of enzymatic conversion rates using isotope-ratio mass spectrometry . For example, in studies of cytokinin biosynthesis, 15N-labeled precursors reveal turnover rates in plant tissues with picomolar sensitivity .
Applications in Metabolic Tracing
The compound’s isotopic label enables precise quantification in complex matrices. In one study, 15N-labeled purines were used to track cytokinin transport in Arabidopsis thaliana, demonstrating asymmetric distribution between root and shoot tissues . Such applications underscore its utility in plant physiology and drug metabolism studies.
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
Current methods rely on [15N]-formamide, which limits labeling to specific positions. Emerging techniques using 15N-enriched ammonia or nitrogen gas could enable site-selective labeling across the purine scaffold .
Applications in Drug Discovery
The compound’s ribose moiety suggests potential as a RNA polymerase inhibitor. Future studies could explore its efficacy against viral polymerases, leveraging the 15N label to map binding sites via NMR .
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